PRLX-93936

Description

Properties

IUPAC Name |

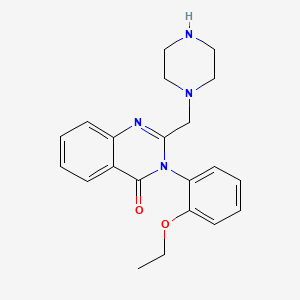

3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-2-27-19-10-6-5-9-18(19)25-20(15-24-13-11-22-12-14-24)23-17-8-4-3-7-16(17)21(25)26/h3-10,22H,2,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWOSMGNXYUDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CN4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903499-49-0 | |

| Record name | PRLX-93936 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6999JX933 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Mechanism of Action of PRLX-93936: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRLX-93936 has been identified as a novel small molecule with potent anti-tumor activity. This technical guide provides an in-depth exploration of the core mechanism of action of this compound. It functions as a molecular glue, a class of molecules that induces or stabilizes protein-protein interactions. Specifically, this compound reprograms the E3 ubiquitin ligase TRIM21 to target the nuclear pore complex for degradation, leading to cancer cell apoptosis. This document details the signaling pathway, summarizes key quantitative data, and provides an overview of the experimental protocols used to elucidate this mechanism.

Core Mechanism of Action: A Molecular Glue for Targeted Degradation

This compound exerts its cytotoxic effects through a novel mechanism of action, acting as a molecular glue to induce the degradation of the nuclear pore complex (NPC).[1][2][3][4] The key players in this mechanism are the E3 ubiquitin ligase TRIM21 and components of the NPC, particularly Nucleoporin 98 (NUP98).[1][5]

The central mechanism unfolds as follows:

-

Binding to TRIM21: this compound directly binds to the E3 ubiquitin ligase TRIM21.[1][3] This interaction has been confirmed through biophysical methods such as surface plasmon resonance and X-ray crystallography.[1]

-

Recruitment of the Nuclear Pore Complex: The binding of this compound to TRIM21 induces a conformational change in the ligase, creating a novel interface for the recruitment of the nuclear pore complex.[1][2] This leads to the formation of a ternary complex between TRIM21, this compound, and NPC proteins.

-

Ubiquitination and Proteasomal Degradation: Once the NPC is brought into proximity with TRIM21, the ligase mediates the ubiquitination of NPC components.[1][2] This polyubiquitination marks the NPC proteins for degradation by the proteasome.

-

Disruption of Nuclear Transport and Apoptosis: The degradation of the NPC disrupts the critical function of nucleocytoplasmic transport, which is essential for the survival of cancer cells due to their high transcriptional activity.[1][2][3] This disruption leads to the loss of short-lived cytoplasmic mRNA transcripts and ultimately triggers apoptosis, or programmed cell death, in cancer cells.[1]

The cytotoxicity of this compound is highly dependent on the expression levels of TRIM21, with cancer cell lines expressing high levels of TRIM21 being significantly more sensitive to the compound.[4]

Data Presentation: Quantitative Analysis of this compound Activity

The potency of this compound has been quantified across various cancer cell lines, demonstrating a clear correlation between TRIM21 expression and sensitivity.

| Cell Line | Cancer Type | TRIM21 Expression | This compound EC50 (nM) | Reference |

| OCI-AML-3 | Acute Myeloid Leukemia | High | ~100 | [3] |

| Jurkat | T-cell Leukemia | High | ~100 | [3] |

| C33A (Parental) | Cervical Cancer | Low/Negative | >10,000 | |

| C33A (TRIM21 Overexpression) | Cervical Cancer | High (Engineered) | Sensitive (EC50 comparable to high-expressing lines) | |

| A549 | Lung Cancer | Moderate | Sensitive | |

| A549 (TRIM21 KO) | Lung Cancer | Negative (Engineered) | Resistant |

Note: EC50 values represent the concentration of a drug that gives a half-maximal response. The data indicates that cell lines with high endogenous or engineered TRIM21 expression are sensitive to this compound, while those with low or no TRIM21 expression are resistant.

Experimental Protocols: Elucidating the Mechanism of Action

A variety of experimental techniques have been employed to dissect the mechanism of action of this compound. Below are detailed methodologies for key experiments.

Cell Viability Assays

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is normalized to vehicle-treated control cells, and the EC50 values are calculated using non-linear regression analysis.

-

Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the direct binding of this compound to its target protein, TRIM21, in a cellular context.

-

Methodology:

-

Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

-

Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.

-

Cell Lysis and Fractionation: After heating, cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

Protein Detection: The amount of soluble TRIM21 at each temperature is quantified by Western blotting or other protein detection methods. A shift in the melting curve in the presence of this compound indicates direct target engagement. A thermal shift of 1-2°C has been observed for TRIM21 in the presence of this compound.

-

Mass Spectrometry-Based Proteomics

-

Objective: To identify the proteins that are degraded upon treatment with this compound.

-

Methodology:

-

Cell Treatment: Cancer cells are treated with this compound or a vehicle control for a defined period.

-

Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted. The proteins are then digested into peptides, typically using trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.

-

Data Analysis: The abundance of each identified protein in the this compound-treated sample is compared to the vehicle-treated control. A significant decrease in the abundance of specific proteins, such as nucleoporins, indicates that they are targets of degradation.

-

Immunoblotting (Western Blotting)

-

Objective: To validate the degradation of specific proteins identified by proteomics.

-

Methodology:

-

Cell Treatment and Lysis: Cells are treated as described for the proteomics experiment and then lysed.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., NUP98, TRIM21) and a loading control (e.g., actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for chemiluminescent or fluorescent detection. The resulting bands are visualized and quantified to confirm the reduction in protein levels.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound as a molecular glue.

Experimental Workflow for Mechanism of Action Studies

Caption: Workflow for elucidating the mechanism of this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. A proteomics protocol to identify stimulation-induced binding partners dependent on a specific gene in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ProteomeXchange Dataset PXD062839 [proteomecentral.proteomexchange.org]

- 5. biorxiv.org [biorxiv.org]

PRLX-93936: A Technical Whitepaper on a Novel TRIM21 Molecular Glue for Targeted Nuclear Pore Complex Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRLX-93936 has been identified as a clinical-stage small molecule that functions as a molecular glue, reprogramming the E3 ubiquitin ligase TRIM21 to induce the degradation of the nuclear pore complex (NPC).[1][2][3] This novel mechanism of action leads to the inhibition of nuclear export, loss of short-lived cytoplasmic mRNA transcripts, and subsequent apoptosis in cancer cells.[1] The cytotoxic effects of this compound are strongly correlated with high TRIM21 expression, suggesting a potential biomarker for patient stratification.[4][5] This document provides an in-depth technical guide on the discovery, mechanism of action, and experimental validation of this compound as a TRIM21-dependent degrader of nucleoporins.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, with molecular glues representing a promising class of small molecules that induce proximity between an E3 ubiquitin ligase and a neosubstrate, leading to the latter's ubiquitination and proteasomal degradation. The discovery of this compound's mechanism of action was the result of a phenotypic screening approach designed to identify compounds whose cytotoxicity is dependent on the ubiquitin-proteasome system.[4][5][6] Originally a clinical candidate with an unknown mechanism, this compound was found to directly bind to TRIM21, an E3 ligase not previously targeted by clinical-stage molecules for such a purpose.[2][4]

Mechanism of Action

This compound acts as a molecular glue, binding to the PRYSPRY domain of TRIM21. This binding event induces a conformational change in TRIM21, creating a novel interface for the recruitment of nucleoporin proteins (NUPs), particularly NUP98. This ternary complex formation—this compound, TRIM21, and a nucleoporin—triggers the E3 ligase activity of TRIM21, leading to the ubiquitination of multiple nucleoporins. The ubiquitinated NUPs are then recognized and degraded by the proteasome. The degradation of essential components of the nuclear pore complex disrupts nucleocytoplasmic transport, a process on which cancer cells are highly dependent, ultimately leading to apoptosis.[1][4]

Caption: Mechanism of action of this compound as a TRIM21 molecular glue.

Quantitative Data

The activity of this compound has been characterized through various cellular and biochemical assays. The following tables summarize the key quantitative findings.

Table 1: Cellular Potency of this compound

| Cell Line | TRIM21 Status | EC50 (nM) | Reference |

| OCI-AML-3 | Wild-Type | ~100 | |

| Jurkat | Wild-Type | ~100 | |

| OCI-AML-3 | Knockout | >50,000 | |

| Jurkat | Knockout | >50,000 |

Table 2: Target Engagement of this compound

| Assay | Target | Result | Reference |

| Cellular Thermal Shift Assay (CETSA) | TRIM21-FLAG | 1-2 °C stabilization |

Table 3: Proteomics Analysis of Nucleoporin Degradation

Note: The following is a representative summary. For a complete list of degraded nucleoporins and quantitative values, please refer to the supplementary materials of the cited publications.

| Protein | Description | Fold Change (this compound vs. DMSO) | p-value | Reference |

| NUP88 | Nucleoporin 88 | Significant Decrease | <0.05 | |

| NUP98 | Nucleoporin 98 | Significant Decrease | <0.05 | |

| NUP214 | Nucleoporin 214 | Significant Decrease | <0.05 |

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of this compound are provided below.

Cell Viability Assays

-

Objective: To determine the cytotoxic effects of this compound in various cell lines.

-

Methodology:

-

Cells (e.g., OCI-AML-3, Jurkat) are seeded in 96-well plates.

-

A serial dilution of this compound is added to the wells.

-

Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Cell viability is assessed using a commercial kit such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is read on a plate reader, and the data is normalized to DMSO-treated controls to calculate EC50 values.

-

Caption: Workflow for a typical cell viability assay.

Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm direct binding of this compound to TRIM21 in a cellular context.

-

Methodology:

-

Cells overexpressing FLAG-tagged TRIM21 are treated with either this compound or DMSO.

-

The cell suspensions are aliquoted and heated to a range of temperatures.

-

Cells are lysed, and the soluble fraction is separated from aggregated proteins by centrifugation.

-

The amount of soluble TRIM21-FLAG at each temperature is quantified by immunoblotting using an anti-FLAG antibody.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Immunoprecipitation and Mass Spectrometry (IP-MS)

-

Objective: To identify the proteins that interact with TRIM21 in the presence of this compound.

-

Methodology:

-

Cells are treated with this compound or DMSO.

-

Cells are lysed, and TRIM21 and its binding partners are immunoprecipitated using an anti-TRIM21 antibody conjugated to beads.

-

The immunoprecipitated protein complexes are washed to remove non-specific binders.

-

The proteins are eluted from the beads and digested into peptides.

-

The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometry data is analyzed to identify and quantify the proteins that were co-immunoprecipitated with TRIM21, revealing the neosubstrates recruited by this compound.

-

Caption: Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted protein degradation, demonstrating a novel mechanism for inducing the degradation of the nuclear pore complex through the molecular glue-mediated reprogramming of TRIM21. The strong dependence of its cytotoxic activity on TRIM21 expression provides a clear patient selection strategy for future clinical development. Further optimization of the this compound scaffold could lead to the development of even more potent and selective TRIM21-based degraders. Additionally, this discovery opens up new avenues for exploring the therapeutic potential of targeting the nuclear pore complex in cancer and other diseases. The principles demonstrated by this compound can also be applied to the design of novel molecular glues for other E3 ligases and neosubstrates.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Elaboration of molecular glues that target TRIM21 into TRIMTACs that degrade protein aggregates [ideas.repec.org]

- 3. Elaboration of molecular glues that target TRIM21 into TRIMTACs that degrade protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]

PRLX-93936: A Technical Whitepaper on its Discovery, History, and Mechanism of Action as a Molecular Glue Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRLX-93936, a clinical-stage small molecule, has recently been identified as a potent molecular glue that induces the degradation of the nuclear pore complex (NPC). This whitepaper provides an in-depth technical overview of the discovery, history, and novel mechanism of action of this compound. Initially developed as a compound targeting the activated Ras pathway, its true mechanism remained elusive for years. Recent breakthroughs have now characterized this compound as a first-in-class degrader that reprograms the E3 ubiquitin ligase TRIM21 to selectively ubiquitinate and degrade nucleoporins, leading to cancer cell apoptosis. This document details the key experiments, presents quantitative data in a structured format, and visualizes the core signaling pathways and experimental workflows.

Discovery and Developmental History

The journey of this compound began with a synthetic lethal screening approach aimed at identifying compounds that selectively kill cancer cells with specific oncogenic mutations.

Origins from Erastin and Synthetic Lethal Screening

This compound is a structural analog of erastin, a small molecule identified in a screen against engineered human tumor cells expressing oncogenes like activated RasV12.[1][2][3] This initial screening highlighted a novel vulnerability in cancer cells with a hyperactive Ras pathway.[4] Prolexys Pharmaceuticals, Inc. in-licensed erastin and initiated extensive medicinal chemistry efforts to improve its drug-like properties.[1]

Development of a More Potent and Soluble Analog

Through structure-activity relationship (SAR) studies, Prolexys Pharmaceuticals developed this compound, which demonstrated approximately 100-fold greater potency and 1000-fold increased solubility compared to erastin.[1] Early investigations into its mechanism of action suggested a link to the activated Ras pathway and potential interaction with the mitochondrial voltage-dependent anion channel (VDAC).[2]

Early Clinical Evaluation with an Undefined Mechanism

Based on promising preclinical anti-tumor activity across a range of cancer models, including pancreatic, colon, and ovarian cancers, this compound advanced into Phase 1 clinical trials.[1][2] An open-label, dose-escalation study was initiated in patients with advanced solid tumors and another in patients with relapsed or refractory multiple myeloma.[1] At the time of these trials, the precise molecular mechanism of this compound remained unknown.

Elucidation of the Novel Mechanism of Action: A Molecular Glue for TRIM21

Recent multi-faceted research efforts have unveiled the true mechanism of action of this compound as a molecular glue that hijacks the E3 ubiquitin ligase TRIM21 to induce the degradation of the nuclear pore complex.[4][5]

Phenotypic Screening and Identification of TRIM21 as a Key Mediator

A pivotal discovery was made through a phenotypic screening approach. It was observed that the cytotoxicity of this compound was dependent on the ubiquitin-proteasome system.[6] Further investigation using CRISPR/Cas9 genetic screens revealed that the sensitivity of cancer cell lines to this compound was strongly correlated with the expression levels of TRIM21, an E3 ubiquitin ligase.[2][6] Knockout of TRIM21 in sensitive cell lines conferred complete resistance to the compound.[6]

Reprogramming TRIM21 to Degrade the Nuclear Pore Complex

This compound acts as a molecular glue, inducing a novel protein-protein interaction between TRIM21 and components of the nuclear pore complex (NPC), primarily nucleoporins (NUPs).[4][5] Mass spectrometry-based proteomics identified several nucleoporins, with NUP98 and NUP88 being prominent substrates, that are rapidly ubiquitinated and degraded following treatment with this compound.[6] This degradation is entirely dependent on the presence of both this compound and TRIM21.

Downstream Cellular Consequences

The degradation of the NPC leads to a cascade of events culminating in cancer cell death. The compromised integrity of the nuclear pore disrupts nucleocytoplasmic transport, resulting in the loss of short-lived cytoplasmic mRNA transcripts that are essential for cancer cell survival.[4][5] This ultimately triggers apoptosis in cancer cells.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) | TRIM21 Expression |

| OCI-AML-3 | Acute Myeloid Leukemia | ~100 | High |

| Jurkat | T-cell Leukemia | Sensitive (EC50 not specified) | High |

| OCI-AML-3 (TRIM21 KO) | Acute Myeloid Leukemia | >50,000 | Knockout |

| Jurkat (TRIM21 KO) | T-cell Leukemia | >50,000 | Knockout |

Data extracted from a study demonstrating the TRIM21-dependent cytotoxicity of this compound.[6] Exact EC50 for Jurkat was not provided but was stated to be sensitive.

Table 2: Biophysical Interaction between this compound and TRIM21

| Technique | Analyte | Ligand | Result |

| Surface Plasmon Resonance | TRIM21 | This compound | Direct Binding Confirmed |

| X-ray Crystallography | TRIM21 | This compound | Structural basis of interaction revealed |

These biophysical methods confirmed the direct binding of this compound to TRIM21.[4][5]

Key Experimental Protocols

The following are simplified descriptions of the key experimental methodologies used to elucidate the mechanism of action of this compound.

CRISPR/Cas9 Screens for Drug Sensitivity and Resistance

-

Objective: To identify genes that mediate the cytotoxic effects of this compound.

-

Methodology:

-

A genome-wide CRISPR/Cas9 library is introduced into a cancer cell line sensitive to this compound.

-

The cell population is treated with a lethal dose of this compound.

-

Surviving cells are harvested, and the genomic DNA is sequenced to identify the sgRNAs that are enriched in the resistant population.

-

Genes targeted by the enriched sgRNAs are identified as essential for the drug's mechanism of action. In the case of this compound, TRIM21 was a top hit.[5]

-

Mass Spectrometry-based Proteomics for Substrate Identification

-

Objective: To identify the proteins that are degraded upon treatment with this compound.

-

Methodology:

-

Sensitive cancer cell lines (e.g., OCI-AML-3) are treated with either DMSO (vehicle control) or this compound for a defined period.

-

Cells are lysed, and proteins are extracted and digested into peptides.

-

Peptides are labeled with isobaric tags for quantitative analysis and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The relative abundance of proteins in the this compound-treated samples is compared to the control to identify proteins that are significantly downregulated (degraded). This approach identified multiple nucleoporins as substrates of this compound-induced degradation.[5][6]

-

Co-Immunoprecipitation and Immunoblotting

-

Objective: To confirm the interaction between TRIM21 and nucleoporins in the presence of this compound.

-

Methodology:

-

Cells are treated with DMSO or this compound.

-

Cells are lysed, and an antibody targeting TRIM21 is used to immunoprecipitate TRIM21 and any interacting proteins.

-

The immunoprecipitated protein complexes are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies against specific nucleoporins (e.g., NUP98) to detect their presence in the TRIM21 complex. An increased interaction is observed in the presence of this compound.

-

Visualizations of Pathways and Workflows

The following diagrams were created using the DOT language to visualize key concepts.

Caption: Mechanism of action of this compound as a molecular glue degrader.

Caption: Workflow for identifying mediators of this compound activity using a CRISPR screen.

Conclusion and Future Directions

The elucidation of this compound's mechanism of action as a molecular glue that degrades the nuclear pore complex via TRIM21 reprogramming marks a significant advancement in our understanding of this clinical-stage compound. This discovery not only provides a clear rationale for its anti-cancer activity but also opens up new avenues for therapeutic development. The strong correlation between TRIM21 expression and sensitivity to this compound suggests a potential biomarker for patient selection in future clinical trials. Furthermore, the development of more potent analogs based on the this compound scaffold holds promise for enhancing its therapeutic index. The novel mechanism of targeting the nuclear pore complex through induced degradation represents an exciting and previously underexplored strategy in cancer therapy. Further research will be crucial to fully understand the therapeutic potential and potential resistance mechanisms to this new class of anti-cancer agents.

References

- 1. Prolexys Pharmaceuticals, Inc. Initiates Phase 1 Study - BioSpace [biospace.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Prolexys Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

PRLX-93936: A Molecular Glue Targeting the Nuclear Pore Complex for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The nuclear pore complex (NPC) is a critical gateway for nucleocytoplasmic transport, a process often dysregulated in cancer cells to meet their high metabolic and proliferative demands.[1][2] This dependency presents a therapeutic vulnerability. PRLX-93936, a clinical-stage small molecule, has been identified as a potent anti-cancer agent that exploits this vulnerability through a novel mechanism of action.[1][3] This guide provides a comprehensive overview of this compound's effect on the nuclear pore complex, detailing its mechanism, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological processes.

Mechanism of Action: A Molecular Glue for TRIM21-Mediated NPC Degradation

This compound functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate.[1][3][4][5] In this case, this compound directly binds to the E3 ubiquitin ligase TRIM21.[1][3][4][5][6] This binding event reprograms TRIM21, redirecting its ubiquitination activity towards proteins of the nuclear pore complex.[1][3][4][5] The subsequent polyubiquitination of nucleoporins marks them for degradation by the proteasome.[4][7] This leads to a rapid and widespread degradation of the NPC, disrupting nuclear transport, causing a loss of short-lived cytoplasmic mRNA transcripts, and ultimately inducing apoptosis in cancer cells.[1][3] The cytotoxicity of this compound is strongly correlated with high expression levels of TRIM21, suggesting a potential biomarker for patient stratification.[4][5][7]

The degradation of the NPC disrupts the subcellular localization of proteins and inhibits nuclear export, which accounts for some of the previously observed but unexplained effects of the compound.[4][5][7] Notably, genetic disruption of the autoproteolysis domain of NUP98, a key nucleoporin, prevents this compound-mediated nucleoporin degradation and cell death, further solidifying the direct glue mechanism between TRIM21 and NUP98.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the activity of this compound from various studies.

Table 1: In Vitro Anti-Cancer Activity of this compound

| Cell Line Type | Number of Sensitive Cell Lines / Total Tested | Potency | Reference |

| Various Tumor Cell Lines | 29 / 36 | 50% inhibition at <1000 nM | [8] |

| NCI-60 Cell Line Panel | 32 / 57 | GI50 < 1 µM | [8] |

| Human Multiple Myeloma Cell Lines | 34 / 46 | Sub-µM concentrations (24 lines with IC50 < 300 nM) | |

| OCI-AML-3 (Wild-Type) | - | EC50 ~10 nM | [4] |

| OCI-AML-3 (TRIM21 KO) | - | No sensitivity | [4] |

Table 2: Proteomic Analysis of Nucleoporin Degradation

| Cell Line | Treatment | Time Point | Key Degraded Nucleoporins | Reference |

| Jurkat | This compound (500 nM) | 6 h | Multiple nucleoporins | [9] |

| OCI-AML-3 | This compound (500 nM) | 1, 2, 4 h | NUP214, NUP88, and others | [9] |

| OCI-AML-3 | BMS-214662 (1 µM) | 4 h | Multiple nucleoporins | [9] |

Key Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the methodologies used to elucidate the mechanism of this compound.

1. Cell Viability and Cytotoxicity Assays:

-

Objective: To determine the potency and selectivity of this compound across various cancer cell lines.

-

Methodology: A panel of cancer cell lines is treated with a range of this compound concentrations. Cell viability is assessed after a defined incubation period (e.g., 48 or 72 hours) using assays such as MTT or CellTiter-Glo. The GI50 (concentration for 50% growth inhibition) or EC50 (half-maximal effective concentration) is then calculated.

2. Mass Spectrometry-Based Proteomics:

-

Objective: To identify and quantify changes in the cellular proteome, particularly nucleoporins, following this compound treatment.

-

Methodology: Cancer cells (e.g., Jurkat, OCI-AML-3) are treated with this compound or a vehicle control for specific durations. Cells are then lysed, and proteins are extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Label-free quantification (LFQ) is used to compare protein abundance between treated and control samples, identifying proteins that are significantly degraded.

3. CRISPR/Cas9-Mediated Gene Knockout:

-

Objective: To validate the role of specific genes (e.g., TRIM21) in mediating the effects of this compound.

-

Methodology: CRISPR/Cas9 technology is used to generate cell lines with a knockout of the target gene (e.g., TRIM21 KO). These knockout cell lines, along with wild-type counterparts, are then treated with this compound, and cell viability is assessed. A loss of sensitivity in the knockout cells confirms the gene's essential role in the drug's mechanism.

4. Immunoblotting (Western Blotting):

-

Objective: To confirm the degradation of specific nucleoporin proteins.

-

Methodology: Cells are treated with this compound at various concentrations and for different durations. Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the nucleoporins of interest (e.g., NUP214, NUP88).

5. Surface Plasmon Resonance (SPR):

-

Objective: To confirm the direct binding of this compound to its target protein, TRIM21.

-

Methodology: Purified TRIM21 protein is immobilized on an SPR sensor chip. Solutions containing varying concentrations of this compound are flowed over the chip. The binding interaction is measured in real-time by detecting changes in the refractive index at the sensor surface, allowing for the determination of binding affinity.

6. X-ray Crystallography:

-

Objective: To determine the three-dimensional structure of the this compound-TRIM21 complex.

-

Methodology: The complex of this compound bound to TRIM21 is crystallized. The resulting crystals are then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map and build an atomic-resolution model of the complex.

Visualizations

The following diagrams illustrate the key pathways and experimental logic.

Caption: this compound acts as a molecular glue, binding to TRIM21 and inducing the ubiquitination and subsequent degradation of the nuclear pore complex, leading to cancer cell apoptosis.

Caption: A generalized workflow for identifying and validating the mechanism of action of this compound, from initial phenotypic screening to detailed mechanistic studies.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy that targets the nuclear pore complex, a previously underexplored vulnerability in cancer. Its mechanism as a molecular glue that hijacks the E3 ligase TRIM21 for targeted degradation of nucleoporins is a significant discovery in the field of chemical biology and oncology. The strong correlation between TRIM21 expression and sensitivity to this compound provides a promising biomarker for clinical development. Further research will likely focus on optimizing the therapeutic index of this compound and its analogs, exploring combination therapies, and expanding its application to a wider range of TRIM21-high cancers.[4][5][7] The development of "TRIMTACs" (TRIM21-Targeting Chimeras) based on the this compound scaffold may also open new avenues for targeted protein degradation.[5][7]

References

- 1. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]

- 2. Inhibition of Nuclear Pore Complex Formation Selectively Induces Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. biorxiv.org [biorxiv.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

The Role of PRLX-93936 in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRLX-93936 has emerged as a promising small molecule with potent anti-cancer properties, inducing cell death in a variety of cancer models. Initially identified through synthetic lethal screening, its mechanism of action is now understood to be multifaceted, primarily revolving around the induction of apoptosis through a novel "molecular glue" mechanism. More recent findings also highlight its ability to synergize with conventional chemotherapy to induce an iron-dependent form of cell death known as ferroptosis. This technical guide provides an in-depth overview of the core mechanisms by which this compound drives cancer cell apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction

This compound is a novel small molecule that has demonstrated significant anti-tumor activity both in vitro and in vivo across a range of human tumor models.[1] Developed through extensive structure-activity relationship (SAR) studies, it originated from a molecule identified in a synthetic lethal screen against cell lines with activated Ras pathways.[1][2] While early investigations into its mechanism suggested an interaction with the mitochondrial Voltage-Dependent Anion Channel (VDAC), subsequent and more definitive research has elucidated a unique mechanism of action.[1][2][3] This guide will detail the current understanding of how this compound functions, focusing on its primary role as a molecular glue that co-opts the E3 ubiquitin ligase TRIM21 to induce apoptosis, and its secondary, synergistic role in promoting ferroptosis.

Core Mechanisms of Action

This compound induces cancer cell death through at least two distinct, yet potentially interconnected, pathways:

-

TRIM21-Mediated Degradation of Nucleoporins and Apoptosis: The principal mechanism of action for this compound is as a "molecular glue."[4] It directly binds to the E3 ubiquitin ligase TRIM21, reprogramming it to recognize and ubiquitinate nucleoporins, which are essential components of the nuclear pore complex.[1][4] This leads to the proteasomal degradation of multiple nucleoporin proteins, disrupting nuclear export and ultimately triggering caspase-dependent apoptosis.[1][4] The cytotoxicity of this compound has been shown to strongly correlate with the expression levels of TRIM21.[4]

-

Synergistic Induction of Ferroptosis with Cisplatin: In the context of non-small cell lung cancer (NSCLC), this compound, an analog of erastin, acts in concert with cisplatin to induce ferroptosis.[5][6] This iron-dependent form of regulated cell death is characterized by the accumulation of lipid peroxides.[5] The combination treatment leads to an upregulation of reactive oxygen species (ROS), lipid peroxidation, and intracellular Fe2+.[5] This effect is mediated through the inhibition of glutathione peroxidase 4 (GPX4) via the Nrf2/Keap1 pathway.[6]

Quantitative Data

The cytotoxic effects of this compound are dependent on the cancer cell line and the expression of TRIM21. Below are tables summarizing the available quantitative data.

Table 1: EC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) | Notes |

| Jurkat | Acute T cell leukemia | ~100 | Highly sensitive. |

| OCI-AML-3 | Acute myeloid leukemia | ~100 | Highly sensitive. |

| A549 | Non-small cell lung cancer | Varies | Used in ferroptosis synergy studies with cisplatin. |

| PANC-1 | Pancreatic cancer | Sensitive | TRIM21 expression predicts sensitivity. |

Data is compiled from multiple sources. EC50 values can vary based on experimental conditions.

Table 2: Effect of TRIM21 Knockout on this compound Cytotoxicity

| Cell Line | Genetic Background | This compound Treatment | Outcome |

| Jurkat | Wild-Type | Up to 50 µM | Highly sensitive (EC50 ~100 nM). |

| Jurkat | TRIM21 KO | Up to 50 µM | Full resistance to cytotoxicity. |

| OCI-AML-3 | Wild-Type | Up to 50 µM | Highly sensitive (EC50 ~100 nM). |

| OCI-AML-3 | TRIM21 KO | Up to 50 µM | Full resistance to cytotoxicity. |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Caption: TRIM21-Mediated Apoptosis Pathway.

Caption: Synergistic Induction of Ferroptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the role of this compound in cancer cell apoptosis.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration-dependent effect of this compound on cancer cell viability and to calculate EC50/IC50 values.

-

Methodology (based on CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Seeding: Seed cancer cells (e.g., OCI-AML-3, Jurkat) in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50/IC50 value.

-

Proteomic Analysis of Nucleoporin Degradation

-

Objective: To identify and quantify changes in the proteome, specifically the degradation of nucleoporins, following this compound treatment.

-

Methodology (based on Label-Free Quantitative Mass Spectrometry):

-

Cell Culture and Treatment: Culture cells (e.g., OCI-AML-3 wild-type and TRIM21 KO) and treat with this compound (e.g., 500 nM) or vehicle for various time points (e.g., 1, 2, 4 hours).

-

Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

Protein Digestion: Reduce proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.

-

LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled with a nano-liquid chromatography system.

-

Data Analysis: Process the raw data using software such as MaxQuant or Proteome Discoverer. Perform label-free quantification to compare protein abundance between treated and control samples. Identify proteins that are significantly downregulated in a TRIM21-dependent manner.

-

Ferroptosis Assays

-

Objective: To measure the markers of ferroptosis (ROS, lipid peroxidation, and intracellular iron) in response to co-treatment with this compound and cisplatin.

-

Methodology:

-

Cell Treatment: Treat NSCLC cells (e.g., A549) with this compound, cisplatin, or a combination of both for the desired time.

-

ROS Measurement:

-

Use a fluorescent probe such as DCFDA.

-

After treatment, incubate cells with DCFDA.

-

Measure fluorescence intensity using a flow cytometer or fluorescence plate reader.

-

-

Lipid Peroxidation Measurement:

-

Use a fluorescent probe such as C11-BODIPY 581/591.

-

After treatment, stain cells with the probe.

-

Analyze the shift in fluorescence from red to green by flow cytometry, indicating lipid peroxidation.

-

-

Intracellular Fe2+ Measurement:

-

Use a fluorescent probe such as FerroOrange.

-

After treatment, load cells with the probe.

-

Measure fluorescence intensity using a fluorescence microscope or plate reader.

-

-

Conclusion

This compound represents a novel class of anti-cancer agents with a well-defined and unique mechanism of action. Its ability to act as a molecular glue to induce TRIM21-mediated degradation of nucleoporins and subsequent apoptosis provides a targeted approach for cancers with high TRIM21 expression. Furthermore, its synergy with conventional chemotherapeutics like cisplatin in inducing ferroptosis opens up new avenues for combination therapies, particularly in resistant cancers such as NSCLC. The detailed understanding of its molecular pathways and the availability of quantitative assays to measure its effects will be instrumental for its further development and potential clinical application. This guide provides a foundational resource for researchers and drug developers working to harness the therapeutic potential of this compound.

References

- 1. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 6. scilit.com [scilit.com]

Unveiling the Mechanism of PRLX-93936: A Molecular Glue for Targeted Protein Degradation via the E3 Ubiquitin Ligase TRIM21

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel mechanism of action of the clinical-stage compound PRLX-93936. Initially investigated for its antitumor properties with an unknown mechanism, recent discoveries have elucidated its function as a molecular glue that reprograms the E3 ubiquitin ligase TRIM21 to induce the degradation of the nuclear pore complex, leading to cancer cell apoptosis. This document details the core interaction, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying biological processes.

Core Mechanism: this compound as a Molecular Glue

This compound functions as a molecular glue, a type of small molecule that induces proximity between two proteins that do not normally interact. In this case, this compound directly binds to the E3 ubiquitin ligase TRIM21 and induces a conformational change that allows for the recruitment of non-native substrates—specifically, components of the nuclear pore complex (NPC). This induced ternary complex formation leads to the polyubiquitination of nucleoporins by TRIM21, marking them for degradation by the proteasome. The degradation of the NPC disrupts nucleocytoplasmic transport, a process on which cancer cells are highly dependent, ultimately leading to apoptosis.

The cytotoxicity of this compound is highly correlated with the expression levels of TRIM21, with cancer cell lines expressing high levels of TRIM21 being particularly sensitive to the compound. This dependency has been confirmed through CRISPR/Cas9 knockout studies, where the removal of TRIM21 confers resistance to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with TRIM21 and its effects on cancer cells.

Table 1: Binding Affinity and Cellular Potency of this compound

| Parameter | Value | Method | Source |

| Binding Affinity (to TRIM21) | |||

| KD | Value not available in search results | Surface Plasmon Resonance | |

| Cellular Potency | |||

| EC50 (OCI-AML-3 cells) | ~100 nM | Cell Viability Assay | |

| GI50 (NCI-60 Panel) | < 1 µM in 32/57 cell lines | Cell Viability Assay |

Table 2: Comparison of TRIM21-Targeting Molecular Glues

| Compound | Key Features | Source |

| This compound | Clinical-stage compound, reprograms TRIM21 to degrade NPC. | |

| BMS-214662 | Previously clinically evaluated farnesyltransferase inhibitor, also functions as a TRIM21-mediated NPC degrader. | |

| JWZ-8-103 | A phenotype-guided optimized analog of this compound with ~10-fold greater potency. | |

| (S)-ACE-OH | A metabolite of acepromazine, acts as a molecular glue to induce TRIM21-NUP98 interaction. |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound.

Caption: Mechanism of action of this compound as a molecular glue.

Caption: Logical flow of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol is a general representation of how the direct binding of this compound to TRIM21 would be confirmed and quantified.

-

Immobilization: Recombinant human TRIM21 protein is immobilized on a sensor chip surface.

-

Analyte Preparation: A dilution series of this compound in a suitable running buffer is prepared.

-

Binding Measurement: The this compound solutions are injected over the sensor surface, and the association and dissociation rates are monitored in real-time by detecting changes in the refractive index.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Mass Spectrometry-Based Proteomics for Degradation Profiling

This protocol outlines the steps to identify and quantify protein degradation induced by this compound.

-

Cell Culture and Treatment: Cancer cells (e.g., OCI-AML-3) are cultured and treated with either vehicle control or this compound for a specified time course.

-

Cell Lysis and Protein Digestion: Cells are harvested and lysed. Proteins are extracted, denatured, reduced, alkylated, and digested into peptides using an enzyme like trypsin.

-

Isobaric Labeling (Optional but recommended for quantification): Peptides from different treatment groups are labeled with isobaric tags (e.g., TMT or iTRAQ).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The resulting spectra are searched against a protein database to identify peptides and their corresponding proteins. The relative abundance of proteins between the treated and control groups is quantified to identify proteins that are significantly downregulated (degraded) upon this compound treatment.

CRISPR/Cas9 Genome-Scale Screens

This protocol describes how to identify genes essential for the cytotoxic activity of this compound.

-

Library Transduction: A population of Cas9-expressing cells is transduced with a genome-scale sgRNA library.

-

Drug Selection: The transduced cell population is split and treated with either vehicle or a lethal dose of this compound.

-

Genomic DNA Extraction and Sequencing: After a period of selection, genomic DNA is isolated from both populations, and the sgRNA-encoding regions are amplified and sequenced.

-

Data Analysis: The abundance of each sgRNA in the this compound-treated population is compared to the control population. sgRNAs that are enriched in the treated population target genes whose loss confers resistance to the drug. sgRNAs targeting TRIM21 would be expected to be highly enriched.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a proteomics experiment to identify this compound-induced protein degradation.

Caption: A typical proteomics experimental workflow.

Unraveling the Enigmatic Mechanism of PRLX-93936: From a Purported RAS Pathway Modulator to a Molecular Glue Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Initial investigations into the anti-cancer agent PRLX-93936 suggested its activity was linked to the activated RAS signaling pathway, a critical regulator of cell growth and proliferation frequently mutated in cancer. However, recent groundbreaking studies have redefined its mechanism of action, revealing this compound as a potent molecular glue. This technical guide synthesizes the initial studies on this compound, its historical association with the RAS pathway, and the contemporary understanding of its function as a TRIM21-dependent degrader of nucleoporins. We provide a comprehensive overview of the available preclinical and clinical data, detailed experimental protocols for elucidating its mechanism, and visual representations of the key pathways and workflows.

The Initial Hypothesis: A Connection to the RAS Pathway

This compound was initially described as a compound that is "synthetically active" against the activated Ras pathway. This suggested that while not a direct inhibitor of RAS proteins themselves, it might target other molecules or pathways that are essential for the survival of cancer cells harboring RAS mutations. This hypothesis was based on early screening efforts against isogenic cell lines with differential expression of RAS pathway-activating genes. However, the precise molecular target and the exact mechanism by which it exerted its effects on RAS-driven cancers remained elusive for a considerable time.

A Paradigm Shift: this compound as a Molecular Glue Degrader

Recent research has fundamentally altered the understanding of this compound's mechanism of action. It is now understood to function as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would not normally associate.

This compound directly binds to the E3 ubiquitin ligase TRIM21. This binding event creates a novel surface on TRIM21 that allows it to recognize and bind to nucleoporins, which are components of the nuclear pore complex. This induced proximity leads to the ubiquitination of the nucleoporins by TRIM21, marking them for degradation by the proteasome. The degradation of nucleoporins disrupts nuclear export, a process critical for the survival of cancer cells, ultimately leading to apoptosis (cell death).[1][2][3][4][5][6]

This discovery places this compound in a novel class of anti-cancer agents and explains its potent cytotoxic effects. The cytotoxicity of this compound has been shown to strongly correlate with the expression levels of TRIM21, suggesting a potential biomarker for patient selection.[1][3]

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Elaboration of molecular glues that target TRIM21 into TRIMTACs that degrade protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

PRLX-93936: A Paradigm Shift from a Putative HIF-1α Inhibitor to a TRIM21-Dependent Molecular Glue for Nuclear Pore Complex Degradation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PRLX-93936 is a clinical-stage small molecule that has garnered significant interest within the oncology research community. Initially investigated for its potential to inhibit the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, a critical mediator of tumor adaptation to hypoxic environments, the scientific understanding of its mechanism of action has undergone a profound transformation.[1][2][3] Recent, comprehensive studies have redefined this compound not as a direct HIF-1α inhibitor, but as a potent and selective molecular glue.[4][5][6][7] This guide provides a detailed technical overview of this compound, focusing on its now-established role as a degrader of the nuclear pore complex (NPC) through the reprogramming of the E3 ubiquitin ligase TRIM21. We will delve into the experimental evidence that elucidated this novel mechanism, present available quantitative data, outline key experimental protocols, and discuss its preclinical and clinical development. The historical context of its investigation as a HIF-1α inhibitor will also be addressed to provide a complete picture of its scientific journey.

Core Mechanism of Action: A TRIM21-Dependent Molecular Glue

The primary anti-tumor activity of this compound is now understood to be driven by its function as a molecular glue that induces the degradation of essential structural proteins of the nuclear pore complex.[4][5][6] This mechanism is highly specific and dependent on the E3 ubiquitin ligase TRIM21.[1][4][7]

The process unfolds as follows:

-

Binding to TRIM21: this compound directly binds to the PRYSPRY domain of the TRIM21 E3 ubiquitin ligase.[2][8]

-

Creation of a Neomorphic Interface: This binding event induces a conformational change in TRIM21, creating a new protein-protein interaction surface.

-

Recruitment of Neosubstrates: This neomorphic interface recognizes and recruits specific nucleoporins (NUPs), core components of the nuclear pore complex. The nucleoporin NUP98 has been identified as a key point of contact.[2]

-

Ubiquitylation and Degradation: The newly formed this compound-TRIM21-NUP complex triggers the poly-ubiquitylation of the recruited nucleoporins.

-

Proteasomal Degradation: The ubiquitylated nucleoporins are then targeted for degradation by the proteasome.[5]

-

Cellular Consequences: The degradation of multiple nucleoporins leads to the disruption of the nuclear pore complex, inhibiting nucleocytoplasmic transport.[4][5] This results in the loss of short-lived cytoplasmic mRNA transcripts and ultimately induces apoptosis in cancer cells.[9]

The cytotoxicity of this compound is strongly correlated with high expression levels of TRIM21, suggesting that TRIM21 expression could serve as a potential biomarker for patient stratification.[5][6]

References

- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 2. Addition of daratumumab to lenalidomide, bortezomib, and dexamethasone for transplantation-eligible patients with newly diagnosed multiple myeloma (GRIFFIN): final analysis of an open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoclonal Antibodies in Relapsed-Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Phase 1 study of pomalidomide MTD, safety, and efficacy in patients with refractory multiple myeloma who have received lenalidomide and bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase 1 study of pomalidomide MTD, safety, and efficacy in patients with refractory multiple myeloma who have received lenalidomide and bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Cell Proliferation and Growth of Pancreatic Cancer by Silencing of Carbohydrate Sulfotransferase 15 In Vitro and in a Xenograft Model | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

Structural Analysis of PRLX-93936 Binding to TRIM21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interactions between the molecular glue PRLX-93936 and the E3 ubiquitin ligase TRIM21. This compound has been identified as a potent inducer of targeted protein degradation, leveraging TRIM21 to selectively ubiquitinate and degrade nucleoporin proteins, ultimately leading to cell death in cancer models. This document outlines the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways involved in this process.

Quantitative Data Summary

The interaction between this compound and TRIM21 has been characterized using biophysical techniques, confirming direct binding and providing insights into the affinity of this interaction. The following tables summarize the key quantitative findings from published research.

| Parameter | Value | Method | Reference |

| Binding Confirmation | Direct Binding Observed | Cellular Thermal Shift Assay (CETSA) | [1] |

| Binding Affinity (Kd) | Data not publicly available | Surface Plasmon Resonance (SPR) | [2] |

| Cellular Potency (EC50 in OCI-AML-3 cells) | ~100 nM | Cell Viability Assay | [1] |

| TRIM21 Stabilization (ΔTm) | 1-2 °C | Cellular Thermal Shift Assay (CETSA) | [1] |

Table 1: Binding and Potency of this compound

| Compound | Effect on TRIM21-NUP98 Interaction | Method | Reference |

| This compound | Induces interaction | Co-immunoprecipitation / Pull-down assays | [3][4] |

| BMS-214662 | Induces interaction | Co-immunoprecipitation / Pull-down assays | [3][4] |

| (S)-ACE-OH | Induces interaction | Co-immunoprecipitation / Pull-down assays | [5] |

| HGC652 | Induces interaction | Strep-tag pull-down assay | [4] |

Table 2: Molecular Glues Targeting the TRIM21-NUP98 Interface

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the this compound-TRIM21 interaction are provided below. These protocols are based on established techniques and adapted from relevant literature.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time[6][7][8].

Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd) of this compound binding to the PRYSPRY domain of TRIM21.

Materials:

-

Recombinant human TRIM21 PRYSPRY domain

-

This compound

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the TRIM21 PRYSPRY domain diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0) to facilitate covalent attachment via amine coupling.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in running buffer.

-

Inject the different concentrations of this compound over the sensor and reference flow cells at a constant flow rate.

-

Monitor the association of the analyte with the immobilized protein in real-time.

-

After the association phase, inject running buffer to monitor the dissociation of the compound.

-

-

Regeneration:

-

Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and Kd.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability[9][10].

Objective: To confirm the direct binding of this compound to TRIM21 in intact cells.

Materials:

-

Cells expressing TRIM21 (e.g., OCI-AML-3)

-

This compound

-

DMSO (vehicle control)

-

PBS with protease inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

Equipment for heating (e.g., thermocycler)

-

SDS-PAGE and Western blot reagents

-

Anti-TRIM21 antibody

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound at a specific concentration or with DMSO as a vehicle control for a defined period.

-

-

Heating:

-

Harvest the cells and resuspend them in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.

-

Collect the supernatant and determine the protein concentration.

-

-

Western Blot Analysis:

-

Resolve equal amounts of the soluble protein from each temperature point by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-TRIM21 antibody to detect the amount of soluble TRIM21 at each temperature.

-

-

Data Analysis:

-

Quantify the band intensities for each temperature point.

-

Plot the percentage of soluble TRIM21 as a function of temperature for both the this compound-treated and DMSO-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of TRIM21 upon binding.

-

Signaling Pathways and Mechanisms

The binding of this compound to the PRYSPRY domain of TRIM21 induces a conformational change that creates a novel interface for the recruitment of the nucleoporin NUP98[4][5]. This ternary complex formation (TRIM21-PRLX-93936-NUP98) triggers the E3 ligase activity of TRIM21, leading to the ubiquitination and subsequent proteasomal degradation of NUP98 and associated nucleoporins.

Caption: this compound mediated TRIM21-dependent degradation of NUP98.

The experimental workflow for identifying and characterizing molecular glues like this compound typically involves a series of biophysical and cell-based assays.

Caption: Experimental workflow for molecular glue characterization.

The logical relationship of the molecular glue mechanism highlights the induced proximity between the E3 ligase and the neo-substrate.

Caption: Logical relationship of the molecular glue-induced degradation.

References

- 1. biorxiv.org [biorxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Selective degradation of multimeric proteins via chemically induced proximity to TRIM21 | bioRxiv [biorxiv.org]

- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. annualreviews.org [annualreviews.org]

Unraveling the Antitumor Activity of PRLX-93936: A Preclinical Data Compendium

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PRLX-93936 is a clinical-stage small molecule that has demonstrated broad-spectrum antitumor activity across a range of preclinical models. Initially developed as an analog of the ferroptosis inducer erastin, subsequent research has unveiled a unique mechanism of action for this compound. It functions as a molecular glue, reprogramming the E3 ubiquitin ligase TRIM21 to induce the degradation of the nuclear pore complex, leading to cancer cell apoptosis. This document provides a comprehensive overview of the preclinical data supporting the antitumor activity of this compound, presenting key quantitative data in a structured format, detailing experimental methodologies, and illustrating the underlying biological pathways and experimental workflows.

Mechanism of Action

Recent studies have elucidated that this compound is a molecular glue that induces proximity between the E3 ubiquitin ligase TRIM21 and the nuclear pore complex (NPC).[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of multiple nucleoporin proteins.[3][4] The degradation of the NPC disrupts nuclear transport, a process on which cancer cells are highly dependent due to their elevated transcriptional activity.[1][2] This disruption ultimately results in the loss of short-lived cytoplasmic mRNA transcripts and the induction of apoptosis in cancer cells.[1][2] The sensitivity to this compound has been shown to correlate with high expression of TRIM21.[3][5]

Earlier investigations had also suggested that this compound could affect ion flux, cell cycle, and mitochondrial membrane polarization, ultimately inducing caspase-dependent apoptosis.[6][7] Mass spectrometry-based proteomics experiments initially identified the mitochondrial protein VDAC (Voltage-Dependent Anion Channel) as a potential binding partner.[6][7][8][9]

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound as a molecular glue.

Quantitative Preclinical Data

In Vitro Antitumor Activity

This compound has demonstrated potent and selective activity against a diverse panel of human cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| OCI-AML-3 | Acute Myeloid Leukemia | EC50 | ~100 nM | [3] |

| Jurkat | T-cell Leukemia | EC50 | ~100 nM | [3] |

| Multiple Myeloma (34 of 46 cell lines) | Multiple Myeloma | IC50 | < 300 nM for 24 lines | [10] |

| NCI-60 Panel (32 of 57 cell lines) | Various | GI50 | < 1 µM | [9] |

| Various (29 of 36 cell lines) | Breast, Colon, Lung, Melanoma, Ovary, Kidney, Pancreas | 50% inhibition | < 1000 nM | [9] |

In Vivo Antitumor Activity

This compound has shown significant antitumor efficacy in multiple human tumor xenograft models, leading to outcomes ranging from tumor growth inhibition to complete tumor regression.[6][11] Efficacy has been observed with oral (PO), intravenous (IV), and intraperitoneal (IP) administration.[6]

| Tumor Model | Cancer Type | Administration Route | Outcome | Reference |

| HT1080 | Fibrosarcoma | PO, IV, IP | Complete Regression to Tumor-Growth Inhibition | [6][12] |

| PANC-1 | Pancreatic Cancer | PO, IV, IP | Complete Regression to Tumor-Growth Inhibition | [6][11][12] |

| OVCAR-5 | Ovarian Cancer | PO, IV, IP | Complete Regression to Tumor-Growth Inhibition | [6][7][12] |

| DLD-1 | Colon Cancer | PO, IV, IP | Complete Regression to Tumor-Growth Inhibition | [6][12] |

| Colo205 | Colon Cancer | PO, IV, IP | Complete Regression to Tumor-Growth Inhibition | [6][12] |

| HCT116 | Colon Cancer | PO, IV, IP | Complete Regression to Tumor-Growth Inhibition | [6][12] |

| SK-Mel28 | Melanoma | PO, IV, IP | Responsive | [7][12] |

| OPM-2 | Multiple Myeloma | Not Specified | >90% survival at 140 days | [10] |

| MM.1S | Multiple Myeloma | Not Specified | >90% survival at 64 days | [10] |

| Pancreatic Cancer Xenografts | Pancreatic Cancer | Not Specified | Efficacy demonstrated | [1] |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

-

Methodology:

-

Cancer cell lines are seeded in 96-well or 384-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).[10]

-

Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or commercial reagents like CellTiter-Glo.[10]

-

Luminescence or absorbance is measured using a plate reader.

-

Data is normalized to vehicle-treated controls, and dose-response curves are generated to calculate EC50/IC50 values.

-

CRISPR/Cas9 Screens

-

Objective: To identify genes that are essential for the cytotoxic activity of this compound.

-

Methodology:

-

A genome-scale CRISPR/Cas9 knockout library is introduced into a cancer cell line (e.g., OCI-AML-3 or Jurkat).[3]

-

The cell population is treated with a lethal concentration of this compound.

-

Surviving cells are harvested, and genomic DNA is isolated.

-

The guide RNA (gRNA) sequences are amplified by PCR and sequenced.

-

The abundance of gRNAs in the treated versus untreated populations is compared to identify genes whose knockout confers resistance to this compound.[3]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Methodology:

-

Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[7]

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

This compound is administered via various routes (PO, IV, or IP) at different doses and schedules.[6]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Efficacy is determined by comparing tumor growth in the treated groups to the control group.

-

Experimental Workflow

Caption: General workflow for the preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound robustly supports its potent and broad-spectrum antitumor activity. Its novel mechanism of action as a molecular glue that induces the degradation of the nuclear pore complex presents a promising and selective therapeutic strategy for cancers that are highly dependent on nuclear transport. The extensive in vitro and in vivo studies have demonstrated significant efficacy across a variety of tumor types, including those with limited treatment options such as pancreatic cancer and multiple myeloma.[6] Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies.

References

- 1. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]

- 2. aacrjournals.org [aacrjournals.org]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ascopubs.org [ascopubs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ashpublications.org [ashpublications.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Prolexys Pharmaceuticals, Inc. and Columbia University Researchers Publish Study on Anti-Tumor Properties of a Selective Small Molecule Anti-Tumor Agent With Novel Mechanism of Action - BioSpace [biospace.com]

Methodological & Application

Application Notes and Protocols for PRLX-93936 in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRLX-93936 is a clinical-stage small molecule that has been identified as a novel molecular glue. Its primary mechanism of action involves reprogramming the E3 ubiquitin ligase TRIM21 to induce the degradation of the nuclear pore complex (NPC), a critical cellular structure for nucleocytoplasmic transport.[1][2][3][4] This targeted degradation of nucleoporins, such as NUP98 and NUP214, leads to the inhibition of nuclear export, disruption of cellular homeostasis, and ultimately, the induction of apoptosis in cancer cells.[3][4] The cytotoxic effects of this compound have been observed across a broad range of cancer cell lines, including those derived from pancreatic, lung, breast, colon, melanoma, ovarian, and kidney cancers.[2][5][6] Notably, the sensitivity of cancer cells to this compound strongly correlates with the expression levels of TRIM21.[3]

These application notes provide detailed protocols for utilizing this compound in cancer cell line studies to investigate its anti-tumor activity and mechanism of action.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines